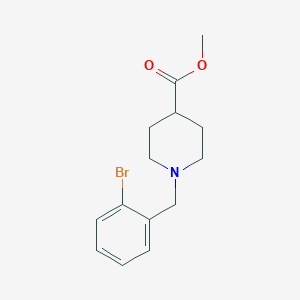

Methyl 1-(2-bromobenzyl)piperidine-4-carboxylate

Description

Methyl 1-(2-bromobenzyl)piperidine-4-carboxylate is a synthetic piperidine derivative characterized by a bromobenzyl substituent at the nitrogen atom of the piperidine ring and a methyl ester group at the 4-position.

Properties

IUPAC Name |

methyl 1-[(2-bromophenyl)methyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BrNO2/c1-18-14(17)11-6-8-16(9-7-11)10-12-4-2-3-5-13(12)15/h2-5,11H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMVAHZBUDVLMBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)CC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2-bromobenzyl)piperidine-4-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the 2-Bromophenylmethyl Group: This step involves the alkylation of the piperidine ring with a 2-bromobenzyl halide under basic conditions.

Esterification: The final step is the esterification of the piperidine ring at the 4-position with methanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.

Substitution: The bromine atom in the 2-bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 1-(2-bromobenzyl)piperidine-4-carboxylate has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Biological Studies: It is used in studies investigating the biological activity of piperidine derivatives.

Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 1-(2-bromobenzyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the derivatives formed from this compound.

Comparison with Similar Compounds

Key Compounds for Comparison:

Carfentanil (Methyl 1-(2-phenylethyl)-4-[phenyl(propanoyl)amino]piperidine-4-carboxylate): Structural Differences:

- Replaces the bromobenzyl group with a phenylethyl chain.

- Contains an additional phenylpropanoylamino substituent at the 4-position. Functional Implications:

- The phenylethyl group enhances lipophilicity, while the phenylpropanoylamino moiety contributes to high μ-opioid receptor binding affinity, making carfentanil ~10,000 times more potent than morphine .

- Toxicity : Carfentanil is associated with fatal intoxications due to its extreme potency and respiratory depression effects .

11C-CFN (Methyl 1-phenethyl-4-(N-phenylpropanamido)piperidine-4-carboxylate) :

- Application : Radiolabeled with carbon-11 for positron emission tomography (PET) imaging of μ-opioid receptors .

- Synthetic Challenges : Requires precise optimization for radiochemical purity (>98%) and specific activity (66.6 PBq/mol), achieved via 11C-Triflate-CH3 labeling .

Methyl 1-(2-((N-Benzyl-2-nitrophenyl)sulfonamido)ethyl)-piperidine-4-carboxylate (Compound 45a) :

Table 1: Comparative Physicochemical and Pharmacological Properties

*Predicted using fragment-based methods. †Estimated via analogous structures.

Receptor Binding and Pharmacokinetic Insights

- Carfentanil vs. This compound: The absence of the phenylpropanoylamino group in the bromobenzyl derivative likely reduces μ-opioid receptor affinity. Molecular docking studies (e.g., Glide software) suggest that bulky substituents at C4 (e.g., phenylpropanoylamino) stabilize receptor-ligand interactions through hydrophobic and π-π stacking interactions . The bromobenzyl group may enhance metabolic stability compared to carfentanil’s phenylethyl chain due to reduced oxidative metabolism at the benzyl position .

11C-CFN vs. This compound :

- The bromobenzyl derivative lacks the radiolabeling utility of 11C-CFN but could serve as a precursor for bromine-based radiotracers (e.g., 76Br/77Br for PET).

Biological Activity

Methyl 1-(2-bromobenzyl)piperidine-4-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound's structure incorporates a piperidine ring, a carboxylate functional group, and a bromobenzyl substituent, which may influence its interaction with various biological targets.

The molecular formula of this compound is C14H18BrN O2. The synthesis typically involves the reaction of 2-bromobenzyl bromide with piperidine under controlled conditions to yield the desired product. The presence of the bromine atom is expected to enhance the compound's lipophilicity and stability, potentially affecting its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that compounds with similar structures may exhibit enzyme inhibition or receptor modulation, leading to various pharmacological effects. The exact mechanism remains to be elucidated, but it is hypothesized that the compound may affect neurotransmitter systems due to its structural similarities to known psychoactive agents.

Antiviral Activity

Research has indicated that piperidine derivatives possess significant antiviral properties. For instance, a study evaluating various piperidine analogues demonstrated their efficacy against human coronaviruses, highlighting the potential of this compound as an antiviral agent . The structure-activity relationship (SAR) analysis revealed that modifications at the benzyl moiety can significantly influence antiviral activity.

| Compound | EC50 (µM) | Viral Load Reduction |

|---|---|---|

| Compound A | 3.9 | 2-log reduction |

| Compound B | 5.2 | 3-log reduction |

| This compound | TBD | TBD |

Cytotoxicity Studies

Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the anti-proliferative effects of piperidine derivatives. For example, compounds structurally related to this compound have shown dose-dependent cytotoxic effects in prostate cancer cell lines, indicating potential applications in cancer therapy .

Case Studies

- Antiviral Efficacy : In a study involving several piperidine analogues against HCoV-229E, compounds with similar structures demonstrated significant antiviral activity, suggesting that this compound could be a candidate for further investigation in antiviral drug development .

- Antidepressant Activity : A review of piperidine derivatives noted their potential as antidepressants, emphasizing the need for further exploration of specific compounds like this compound in this context.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.